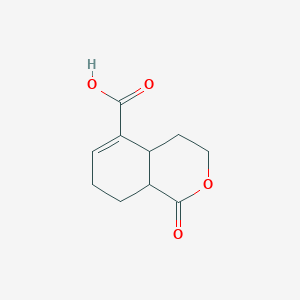
1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydroisochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield reduced forms, which may have different chemical properties.
Substitution: Substitution reactions can occur at various positions on the hexahydroisochromene ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Monoperphthalic acid is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired reduction product.
Catalysts: Specific catalysts are used to facilitate substitution reactions, ensuring high selectivity and yield.
Major Products Formed:
Scientific Research Applications
1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: This compound shares a similar core structure but has different substituents, leading to distinct chemical properties.
2-(2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone: Another related compound with a different functional group arrangement.
Uniqueness: 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
7252-26-8 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h2,6,8H,1,3-5H2,(H,11,12) |
InChI Key |
KDURBVWVKPMAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCOC2=O)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


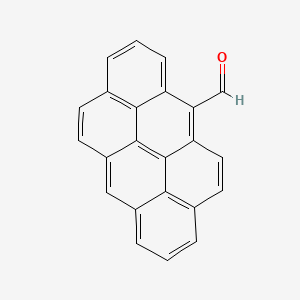
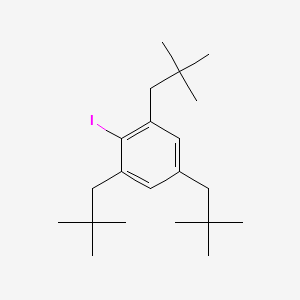
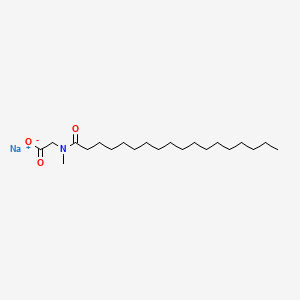
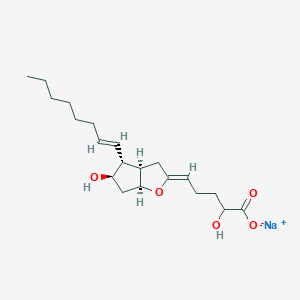
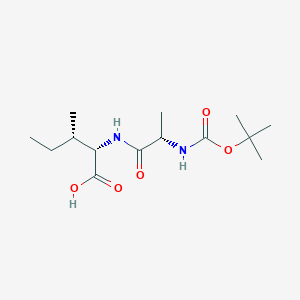
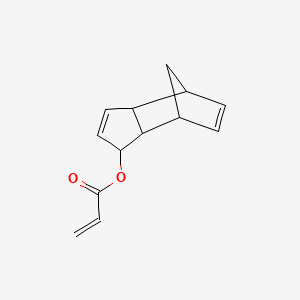
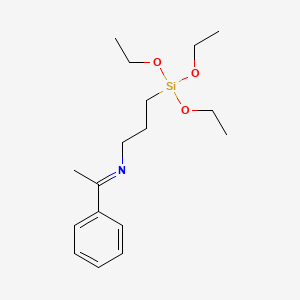
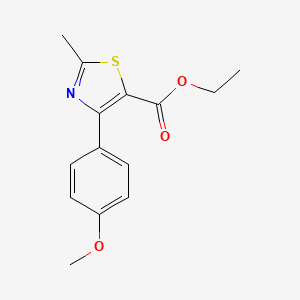
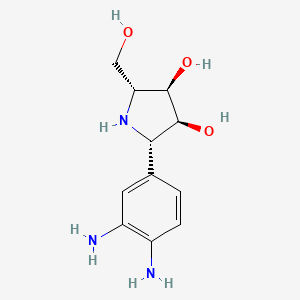
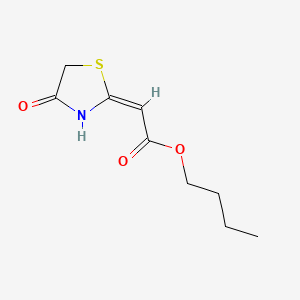
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)

![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)
